But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
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Overview
Description
But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by the presence of a but-2-en-1-yl group and a 4-ethoxy-3,5-dimethoxyphenyl group attached to the carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-en-1-ol with 4-ethoxy-3,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- But-2-enyl-[(tri-n-butyl)]-stannane
- 3-Butyn-1-yl N-(2,5-dimethoxyphenyl)carbamate
- But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
Uniqueness
This compound is unique due to its specific structural features and the presence of both ethoxy and dimethoxy groups on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
84972-13-4 |
---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
but-2-enyl N-(4-ethoxy-3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-5-7-8-21-15(17)16-11-9-12(18-3)14(20-6-2)13(10-11)19-4/h5,7,9-10H,6,8H2,1-4H3,(H,16,17) |
InChI Key |
DNIISEMTYFZARF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)NC(=O)OCC=CC)OC |
Origin of Product |
United States |
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